![molecular formula C14H20N2OS B7510149 [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMAPT is a member of the thiazepine family and is structurally similar to the natural compound juglone. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone exerts its effects by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. In cancer cells, NF-κB is often overactivated, leading to increased cell survival and proliferation. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the inhibition of NF-κB nuclear translocation and transcriptional activity.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the elimination of cancer cells. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer effects, [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone is its ability to inhibit the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone. One area of research is the development of new formulations of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone that can improve its solubility and bioavailability. Another area of research is the identification of new targets for [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone, which can expand its potential therapeutic applications. Additionally, the combination of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone with other drugs or therapeutic agents is an area of research that holds promise for improving its efficacy and reducing its toxicity.
Méthodes De Synthèse
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process starting with the reaction of 4-bromo-N,N-dimethylaniline with thioacetamide in the presence of a base to form 4-(dimethylamino)phenylthiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone.
Applications De Recherche Scientifique
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer properties, [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-15(2)13-6-4-12(5-7-13)14(17)16-8-3-10-18-11-9-16/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJASBJPQTPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

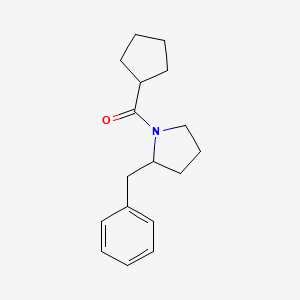
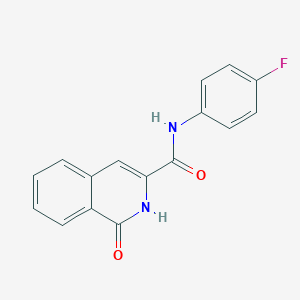
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
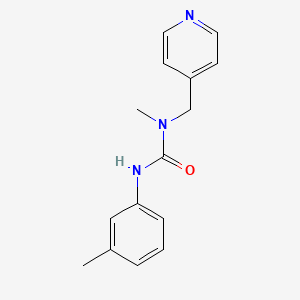
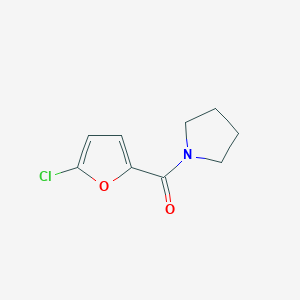
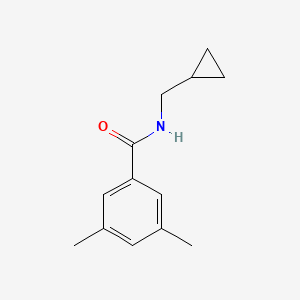
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
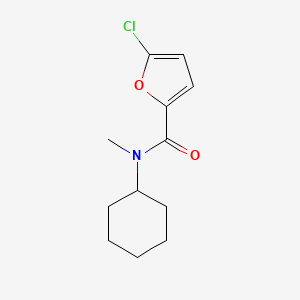
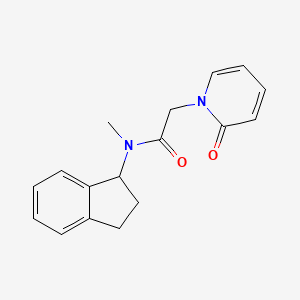
![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)
